2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 4-isopropyl-4H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can participate in redox reactions.
Coupling reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Coupling reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Coupling reactions: Complex heterocyclic compounds.
Scientific Research Applications
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chloro group can participate in electrophilic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(4-methyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-ethyl-4H-1,2,4-triazol-3-yl)pyridine
- 2-chloro-6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-chloro-6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the isopropyl group on the triazole ring, which can influence its steric and electronic properties. This can result in different biological activities and binding affinities compared to its analogs .
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C10H11ClN4/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3 |
InChI Key |
PTPOZUPHOHBFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NN=C1C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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